N-(2-phenylethyl)cyclohexanamine
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Overview
Description
N-(2-phenylethyl)cyclohexanamine: is an organic compound with the molecular formula C14H21N . It is a secondary amine featuring a cyclohexyl group attached to a phenylethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with phenylethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the electrophilic carbon of phenylethyl bromide, displacing the bromide ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-phenylethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry: N-(2-phenylethyl)cyclohexanamine is used as a building block in organic synthesis, particularly in the development of novel ligands and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including neurotransmitter receptors and enzymes.
Medicine: The compound’s structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the areas of neuropharmacology and psychotropic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)cyclohexanamine involves its interaction with molecular targets such as neurotransmitter receptors. The phenylethylamine backbone allows it to mimic endogenous neurotransmitters, potentially modulating receptor activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Phenylethylamine: A naturally occurring monoamine alkaloid and trace amine.
Cyclohexylamine: A simple amine with a cyclohexyl group.
N-methylphenylethylamine: A derivative with a methyl group attached to the nitrogen.
Uniqueness: N-(2-phenylethyl)cyclohexanamine is unique due to its combined structural features of both phenylethylamine and cyclohexylamine, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets and exhibit diverse reactivity in chemical synthesis .
Properties
IUPAC Name |
N-(2-phenylethyl)cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYESTPIIALLAAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394902 |
Source
|
Record name | N-phenethylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51827-40-8 |
Source
|
Record name | N-phenethylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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